2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
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Overview
Description
2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound with a molecular formula of C17H22N4O3. This compound features a phenol group substituted with methoxy groups at the 2 and 6 positions, and a pyrimidinylpiperazine moiety attached via a methylene bridge at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidinylpiperazine moiety can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring .
Scientific Research Applications
2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The pyrimidinylpiperazine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar in structure but lacks the pyrimidinylpiperazine moiety.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a pyrimidinyl group but differs in the functional groups attached to the phenol ring
Uniqueness
2,6-Dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is unique due to its combination of methoxy-substituted phenol and pyrimidinylpiperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
2,6-dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-14-10-13(11-15(24-2)16(14)22)12-20-6-8-21(9-7-20)17-18-4-3-5-19-17/h3-5,10-11,22H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKKDJQMLXWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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